molecular formula C24H26O3 B3050009 Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- CAS No. 2300-15-4

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-

Cat. No.: B3050009
CAS No.: 2300-15-4
M. Wt: 362.5 g/mol
InChI Key: VPVTXVHUJHGOCM-UHFFFAOYSA-N
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Description

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- is an organic compound with the molecular formula C24H26O3 and a molecular weight of 362.46 g/mol . This compound is known for its structural complexity and is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- can be synthesized through the condensation of phenol with a ketone or aldehyde, catalyzed by Brønsted acid catalysts and thiol derivatives as co-catalysts . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- exerts its effects involves interactions with various molecular targets and pathways. It can act as an endocrine disruptor, affecting hormone receptors and signaling pathways. The compound’s structure allows it to bind to specific receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- is part of the bisphenol family, which includes compounds like bisphenol A, bisphenol S, and bisphenol F. These compounds share similar structural features but differ in their substituents and specific chemical properties . For example:

    Bisphenol A: Widely used in the production of polycarbonate plastics and epoxy resins.

    Bisphenol S: Often used as a substitute for bisphenol A in various applications.

    Bisphenol F: Known for its use in epoxy resins and coatings.

Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

IUPAC Name

2,4-bis[2-(4-hydroxyphenyl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3/c1-23(2,16-5-10-19(25)11-6-16)18-9-14-22(27)21(15-18)24(3,4)17-7-12-20(26)13-8-17/h5-15,25-27H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVTXVHUJHGOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062313
Record name Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2300-15-4
Record name Trisphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2300-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trisphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,4-bis[1-(4-hydroxyphenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-bis[1-(4-hydroxyphenyl)isopropyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.227
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRISPHENOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1712 g (5.00 mol) of bisphenol A (BPA, Bayer AG) are melted at 190° C. under a nitrogen atmosphere. 20.4 g (0.05 mol) of solid sodium bisphenolate (Na2BPA) are then added. The phenol formed is removed from the resultant melt at a bottoms temperature of 180-190° C. by distillation under a water-jet vacuum (15-20 mbar). The batch preparation is repeated five times and the crude material, from which the phenol has been removed (after separation of a total of 353 g; 3.75 mol of phenol), is combined.
Quantity
1712 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
20.4 g
Type
reactant
Reaction Step Two
Name
sodium bisphenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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